2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde

Medicinal Chemistry SAR Regioisomerism

2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde (CAS 1184101-60-7, molecular formula C₈H₁₁NOS, molecular weight 169.25 g/mol) is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class. It features a thiazole ring bearing an isobutyl group at the 2-position and a reactive formyl group at the 4-position.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 1184101-60-7
Cat. No. B6615915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
CAS1184101-60-7
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CS1)C=O
InChIInChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3
InChIKeyWGSAJIPBDJXLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde (CAS 1184101-60-7): Core Structural and Physicochemical Profiling for Procurement Decisions


2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde (CAS 1184101-60-7, molecular formula C₈H₁₁NOS, molecular weight 169.25 g/mol) is a heterocyclic building block belonging to the 2,4-disubstituted thiazole class. It features a thiazole ring bearing an isobutyl group at the 2-position and a reactive formyl group at the 4-position . The compound serves as a versatile intermediate for generating hydrazone, thiosemicarbazone, and ylidenenitrile derivatives via condensation at the aldehyde functionality, and the C5 position of the thiazole ring is amenable to further modification through C–H bond activation strategies [1]. Its core scaffold—2-isobutylthiazole—is a well-characterized volatile aroma compound associated with fresh tomato flavor at 20–50 ppb threshold levels, establishing the isobutyl substituent as a biologically recognized motif [2]. The compound is structurally distinct from its closer positional isomer 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde (CAS 1248167-68-1) and from the tert-butyl analog 2-tert-butyl-1,3-thiazole-4-carbaldehyde (CAS 937663-81-5), each of which exhibits differentiated reactivity and biological profiles as detailed below.

Why 2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde Cannot Be Replaced by Generic Thiazole Carbaldehydes


The thiazole-4-carbaldehyde scaffold is highly sensitive to both the nature and position of substituents. In the 2-isobutylthiazole series, C5-arylated derivatives exhibit α-glucosidase IC₅₀ values ranging from 7.17 ± 0.201 to 74.08 ± 0.244 μg/mL depending on the aryl group introduced [1], demonstrating that even within a single substitution pattern, activity can vary by over 10-fold. Positional isomerism further magnifies these differences: the 4-carbaldehyde regioisomer presents the formyl group directly conjugated to the thiazole C4 position (adjacent to the ring nitrogen), affecting both the electrophilicity of the carbonyl and the electron density distribution of the ring compared to the 5-carbaldehyde isomer [2]. The isobutyl group at C2 is not merely a lipophilic anchor—it is a naturally occurring motif in tomato volatiles with a sensory threshold of 20–50 ppb, indicating specific biomolecular recognition that cannot be replicated with shorter (methyl, ethyl) or bulkier (tert-butyl) alkyl chains [3]. Consequently, substituting any generic 2-alkyl-thiazole-carbaldehyde without matching both the regioisomer and the exact alkyl substituent risks altering reactivity kinetics in derivatization, compromising biological target engagement, and undermining structure-activity relationship (SAR) consistency in lead optimization campaigns.

Quantitative Differentiation of 2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde Against Closest Analogs


Positional Isomer Differentiation: 4-Carbaldehyde vs. 5-Carbaldehyde Regioisomer

The 4-carbaldehyde regioisomer (CAS 1184101-60-7) places the reactive formyl group at the C4 position of the thiazole ring, directly adjacent to the ring nitrogen. This electronic environment differs fundamentally from the 5-carbaldehyde isomer (CAS 1248167-68-1), where the aldehyde is positioned one bond further from the nitrogen. In the 2-arylthiazole-4-carbaldehyde series, thiosemicarbazide derivatives demonstrated antibacterial activity against S. aureus, B. subtilis, E. coli, and P. fluorescence, whereas the corresponding 4-methyl-2-arylthiazole-5-carbaldehyde series exhibited a distinct antimicrobial spectrum biased toward antitubercular activity against M. tuberculosis H37Ra and M. bovis BCG strains [1]. The C4-aldehyde offers a more electrophilic carbonyl due to the electron-withdrawing effect of the proximal ring nitrogen, resulting in faster Schiff base formation kinetics compared to the C5 isomer—a critical parameter in library synthesis where reaction completion time directly affects throughput [2].

Medicinal Chemistry SAR Regioisomerism

Alkyl Substituent Effect: Isobutyl vs. tert-Butyl at C2 of Thiazole-4-carbaldehyde

The isobutyl group at C2 (CAS 1184101-60-7) provides a branched but flexible alkyl chain, contrasting with the rigid, bulky tert-butyl group in 2-tert-butyl-1,3-thiazole-4-carbaldehyde (CAS 937663-81-5). Derivatives of 2-tert-butyl-1,3-thiazole-4-carbaldehyde have demonstrated cytotoxic activity against MCF-7 breast cancer cell lines with IC₅₀ values in the range of 1.52–9.60 μM , while the 2-isobutylthiazole scaffold (the precursor to the target compound) has been elaborated into 18 C5-arylated derivatives showing α-glucosidase inhibition with IC₅₀ values between 7.17 ± 0.201 and 74.08 ± 0.244 μg/mL, compared to the acarbose standard (IC₅₀ = 16.59 ± 0.135 μg/mL), with the most potent analogs outperforming acarbose by approximately 2.3-fold [1]. The isobutyl group, being a naturally occurring motif in tomato volatiles [2], benefits from established biosynthetic precedent and biomolecular recognition, whereas the fully synthetic tert-butyl group introduces greater steric hindrance that can impede enzymatic binding pocket accommodation and alter metabolic stability profiles.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Functional Group Utility: Aldehyde as a Versatile Derivatization Handle vs. Non-Carbonyl Precursor

The aldehyde group at C4 distinguishes the target compound from its non-carbonyl precursor 2-isobutylthiazole (CAS 18640-74-9). While 2-isobutylthiazole requires direct C–H activation at C5 using Pd-NHC catalysts to introduce aryl groups (a method yielding 18 biologically active derivatives) [1], the 4-carbaldehyde compound enables a parallel diversification strategy via condensation reactions with hydrazines, thiosemicarbazides, and amines to generate hydrazones, thiosemicarbazones, and Schiff bases—transformations that proceed under mild conditions without transition metal catalysts. This dual functionalization capability (aldehyde condensation plus C5 C–H arylation) makes the 4-carbaldehyde compound a more versatile scaffold than 2-isobutylthiazole, which lacks the aldehyde handle and is limited to C5 modifications [2]. Thiosemicarbazide derivatives of 2-arylthiazole-4-carbaldehydes have demonstrated antibacterial activity against both Gram-positive and Gram-negative strains, validating the pharmacophoric utility of the 4-formyl group in bioactive compound design [3].

Synthetic Chemistry Library Synthesis Derivatization

Scaffold Validation: 2-Isobutylthiazole Core in Diabetes Target Enzyme Inhibition

The 2-isobutylthiazole core, which constitutes the scaffold of the target compound, has been validated in a panel of 18 C5-arylated derivatives for antidiabetic enzyme inhibition. Against α-glucosidase, 11 of the 18 compounds showed IC₅₀ values ranging from 7.17 ± 0.201 to 74.08 ± 0.244 μg/mL, with the best performers (e.g., compound 6e at 7.17 μg/mL) showing approximately 2.3-fold greater potency than the clinical standard acarbose (IC₅₀ = 16.59 ± 0.135 μg/mL) [1]. For α-amylase inhibition, all 18 compounds showed moderate to good activity with IC₅₀ values between 12.00 ± 0.289 and 76.15 ± 0.477 μg/mL. All compounds satisfied Lipinski's Rule of Five and showed favorable drug-likeness and low predicted toxicity profiles via SwissADME and pkCSM analysis [1]. This contrasts with the parent thiazole-4-carbaldehyde scaffold (CAS 3364-80-5, MW 113.14), which lacks the isobutyl group and therefore lacks the lipophilic anchor required for α-glucosidase binding pocket engagement. The isobutyl substituent at C2 is essential for the observed enzyme inhibitory activity in this chemotype.

Diabetes Research Enzyme Inhibition α-Glucosidase

Procurement-Relevant Application Scenarios for 2-(2-Methylpropyl)-1,3-thiazole-4-carbaldehyde


Medicinal Chemistry: Diabetes Lead Optimization via C5-Arylation and C4-Condensation Libraries

The 2-isobutylthiazole core has demonstrated α-glucosidase inhibition up to 2.3-fold more potent than acarbose (IC₅₀ 7.17 μg/mL vs. 16.59 μg/mL) when arylated at C5 [1]. The target compound, bearing an aldehyde at C4, enables simultaneous exploration of the C4 condensation space (hydrazones, thiosemicarbazones, Schiff bases) alongside C5 arylation, doubling the accessible chemical diversity per scaffold compared to C5-only precursors [2]. Procurement of the 4-carbaldehyde regioisomer is specifically indicated when the research objective is to probe both the C4 and C5 vectors in a single scaffold for antidiabetic or dual-target (α-glucosidase + α-amylase) SAR campaigns.

Antimicrobial Drug Discovery: Building Thiosemicarbazone Libraries with Antibacterial Spectrum Coverage

Thiosemicarbazide derivatives of 2-arylthiazole-4-carbaldehydes have demonstrated antibacterial activity against S. aureus, B. subtilis, E. coli, and P. fluorescence, with the 4-carbaldehyde regioisomer showing a Gram-positive and Gram-negative antibacterial spectrum distinct from the antitubercular bias of the 5-carbaldehyde series [3]. The target compound provides the 4-carbaldehyde functionality required for thiosemicarbazone formation, and the isobutyl group offers a non-aromatic C2 substituent option for exploring lipophilicity-activity relationships orthogonal to the widely studied 2-aryl series. This compound is the appropriate procurement choice for antibacterial library synthesis rather than the antitubercular-biased 5-carbaldehyde isomer.

Chemical Biology: Probe Design Leveraging the Naturally Occurring Isobutylthiazole Motif

The isobutylthiazole moiety is a naturally occurring volatile compound in tomato with a sensory threshold of 20–50 ppb and established biomolecular recognition [4]. The 4-carbaldehyde derivative allows conjugation of this biologically validated motif to reporter groups, affinity tags, or biotin via the aldehyde handle, generating chemical probes for target identification studies. This compound is preferred over synthetic-only alkyl variants (e.g., tert-butyl) for probe design where natural product likeness and favorable ADMET properties are prioritized, as the 2-isobutylthiazole scaffold is a known metabolite in Saccharomyces cerevisiae [4].

Synthetic Methodology Development: Orthogonal Dual-Functionalization Platform

The target compound offers two chemically orthogonal reactive sites: the aldehyde at C4 (electrophilic, undergoes condensation) and the C5 position of the thiazole ring (nucleophilic, undergoes Pd-catalyzed C–H arylation) [1][2]. This dual functionality makes it an ideal substrate for developing sequential or chemoselective synthetic methodologies. Procurement of this specific compound, rather than the non-carbonyl precursor 2-isobutylthiazole (CAS 18640-74-9) or the C5-aldehyde isomer, is required when the research objective is to establish protocols for orthogonal diversification of heterocyclic scaffolds, a strategy of high value in medicinal chemistry library synthesis.

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